6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile
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Overview
Description
6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile is a chemical compound with the molecular formula C16H12N2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile typically involves a series of organic reactions. One common method includes the cyclization of ortho-aryl alkynyl benzyl alcohols and arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This method highlights the high efficiency, regioselectivity, and step-economy of the protocol.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imino group to form amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carbonyl compounds, while reduction could produce amines.
Scientific Research Applications
6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-10,11-dihydro-5H-dibenzo[a,d]cycloheptene
- 7-Oxo-6,7,8,9-tetrahydro-5H-benzo[a]cycloheptene-6-carbonitrile
- 5-Phenyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylamine
Uniqueness
6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile is unique due to its imino group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Properties
CAS No. |
7443-47-2 |
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Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
9-iminotricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene-8-carbonitrile |
InChI |
InChI=1S/C16H12N2/c17-10-15-14-8-4-3-7-13(14)12-6-2-1-5-11(12)9-16(15)18/h1-8,15,18H,9H2 |
InChI Key |
UGFOMFGCDBVENN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC=C3C(C1=N)C#N |
Origin of Product |
United States |
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